Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1612172-58-3; molecular formula C₁₁H₁₁BrN₂O; MW 267.12) is a heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) class. It features three synthetically orthogonal functional handles: a C-6 bromine atom for transition-metal-catalyzed cross-coupling, a C-3 aldehyde group for condensation and reductive amination, and an N-1 isopropyl substituent that modulates physicochemical properties and potentially binding-site complementarity.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B12972198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=CN=C(C=C21)Br)C=O
InChIInChI=1S/C11H11BrN2O/c1-7(2)14-5-8(6-15)9-4-13-11(12)3-10(9)14/h3-7H,1-2H3
InChIKeyJFBNCXPMUOIDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde – CAS 1612172-58-3 Procurement & Differentiation Guide


6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1612172-58-3; molecular formula C₁₁H₁₁BrN₂O; MW 267.12) is a heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) class . It features three synthetically orthogonal functional handles: a C-6 bromine atom for transition-metal-catalyzed cross-coupling, a C-3 aldehyde group for condensation and reductive amination, and an N-1 isopropyl substituent that modulates physicochemical properties and potentially binding-site complementarity. The pyrrolo[3,2-c]pyridine scaffold is a validated 'privileged structure' in kinase inhibitor discovery, serving as the core template for clinical-stage MPS1 (TTK) inhibitors (e.g., CCT251455) and Trk antagonists (WO2014053968) [1] [2].

Why Generic Substitution from Pyrrolo[3,2-c]pyridine-3-carbaldehyde Analogs Fails for 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Procurement


Pyrrolo[3,2-c]pyridine-3-carbaldehydes are not interchangeable building blocks because the combination of N-1 alkylation status, C-6 halogen identity, and the presence of the C-3 aldehyde together dictate both the compound's physicochemical profile and its subsequent synthetic trajectory. Substituting 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with the N-unsubstituted parent 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000341-75-2) introduces a free N–H that can participate in undesired side reactions during cross-coupling sequences, requires an additional orthogonal protection step, and yields a product with substantially different lipophilicity (cLogP shift of >2 log units) . Similarly, replacing the C-6 bromine with chlorine (6-chloro analog, CAS 1612172-63-0) alters oxidative addition rates in palladium-catalyzed couplings, changing reaction selectivity and yield profiles . The target compound's pre-installed N-isopropyl group and C-6 bromine enable a streamlined, two-directional diversification strategy without protecting-group manipulations—a practical advantage that directly impacts synthetic efficiency in medicinal chemistry workflows.

Quantitative Comparator-Based Evidence for 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1612172-58-3)


Enhanced Lipophilicity (cLogP) Versus N-Unsubstituted Parent Improves Synthetic Intermediate Handling and Downstream Drug-Likeness

The N-1 isopropyl group of the target compound increases lipophilicity by over 2 log units compared with the N-unsubstituted parent 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000341-75-2). The target compound exhibits a cLogP of 3.19 (TPSA = 34.89 Ų) , whereas the N–H parent records a LogP of 1.00 (TPSA = 45.75 Ų) . This LogP difference of approximately 2.19 units corresponds to an estimated >100-fold increase in octanol-water partition coefficient, which directly alters chromatographic purification behavior, organic-solvent extractability, and the drug-likeness profile of downstream analogs synthesized from this intermediate.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Commercial Purity Benchmarking: 98% vs 95% for the N-Unsubstituted Parent Enables Higher-Yield Downstream Chemistry

The target compound is commercially supplied at 98% purity by Leyan (Catalog No. 1796082) , while the N-unsubstituted parent 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000341-75-2) is standardly offered at 95% purity by Bidepharm . This 3-percentage-point purity gap reduces the burden of non-reactive impurities entering subsequent synthetic steps, particularly important when the aldehyde functionality is used in stoichiometric condensations.

Chemical Procurement Building Block Quality Synthetic Reliability

Pyrrolo[3,2-c]pyridine Scaffold Validated in MPS1 Kinase Inhibitor Optimization Leading to CCT251455 with Oral Bioavailability

The 1H-pyrrolo[3,2-c]pyridine scaffold, of which the target compound is a functionalized derivative, has been optimized through structure-based design to yield the highly selective MPS1 inhibitor CCT251455 [1]. In the published optimization campaign leading to CCT251455 (J. Med. Chem. 2013), the pyrrolo[3,2-c]pyridine core was essential for achieving a favorable oral pharmacokinetic profile and dose-dependent MPS1 inhibition in an HCT116 human tumor xenograft model. The target compound's C-6 bromine and C-3 aldehyde positions correspond to key vectors for fragment elaboration identified in the CCT251455 co-crystal structures; notably, the C-6 position is a critical exit vector for solvent-exposed substituent installation, matching the substitution pattern of CCT251455.

Kinase Inhibitor Discovery MPS1/TTK Oncology

FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives Confirms Scaffold Applicability Across Kinase Families

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were tested for FMS (CSF-1R) kinase inhibition, with the most potent compounds 1e (IC₅₀ = 60 nM) and 1r (IC₅₀ = 30 nM) demonstrating 1.6-fold and 3.2-fold improved potency over lead compound KIST101029 (IC₅₀ = 96 nM) [1]. Compound 1r showed selectivity for FMS across a 40-kinase panel and antiproliferative IC₅₀ values of 0.15–1.78 µM against ovarian, prostate, and breast cancer cell lines [1]. The target compound's substitution pattern (6-Br, N-1 isopropyl) maps onto the same scaffold architecture, making it a suitable starting point for FMS inhibitor elaboration campaigns.

FMS Kinase CSF-1R Immuno-Oncology

N-Isopropyl Group as a Metabolic Soft Spot Modulator: Class-Level ADME Implications for Downstream Compounds

The N-1 isopropyl substituent on the target compound is structurally analogous to N-alkyl modifications commonly employed in kinase inhibitor programs to modulate cytochrome P450 (CYP) metabolic stability. In the broader pyrrolo[3,2-c]pyridine kinase inhibitor literature, N-alkyl groups at the pyrrole nitrogen influence CYP-mediated oxidative metabolism rates, with isopropyl providing a balance between metabolic stability (via steric shielding of the pyrrole ring) and avoidance of CYP induction associated with larger alkyl chains [1] [2]. The pre-installed isopropyl group allows SAR exploration at the N-1 position without requiring a post-synthetic N-alkylation step that could compromise yield or introduce regioselectivity issues.

Drug Metabolism ADME Optimization N-Alkyl Substitution Effects

Recommended Research and Industrial Application Scenarios for 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde


Kinase-Focused Fragment Library Synthesis via C-6 Suzuki Coupling and C-3 Aldehyde Condensation

Use the C-6 bromine as a handle for Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to introduce diversity at the solvent-exposed vector of the pyrrolo[3,2-c]pyridine scaffold, while the C-3 aldehyde serves as a condensation point for hydrazine, amine, or Wittig-based chain extension. This two-directional diversification strategy maps directly onto the structure-activity relationships established for MPS1 (CCT251455 series) [1] and FMS kinase inhibitors [2], enabling rapid library construction with scaffold architectural precedents for kinase hinge-region binding.

Trk Antagonist Lead Generation Leveraging Pre-Validated N-Isopropyl Scaffold Architecture

The N-1 isopropyl pyrrolo[3,2-c]pyridine scaffold matches the core template disclosed in Pfizer's Trk antagonist patent family (WO2014053968, EP2912036A1) [1]. The target compound's pre-installed isopropyl group enables direct entry into Trk-targeted SAR exploration without N-alkylation optimization, while the C-6 bromine and C-3 aldehyde provide orthogonal diversification points for probing the Trk ATP-binding pocket and solvent channel. This reduces the synthetic cycle time for hit-to-lead optimization in pain and oncology Trk programs.

Physicochemical Property-Driven Library Design for CNS-Penetrant Kinase Inhibitors

The target compound's cLogP of 3.19 and TPSA of 34.89 Ų [1] place it within favorable CNS drug-likeness space (typically cLogP 2–5, TPSA < 90 Ų). When elaborated at the C-6 and C-3 positions, the resulting analogs are more likely to maintain CNS permeability than those derived from the more polar N-unsubstituted parent (TPSA = 45.75 Ų, Δ = +10.86 Ų) [2]. This makes the target compound a strategic choice for CNS-targeted kinase programs where achieving sufficient brain exposure is a critical hurdle.

Custom Synthesis and CRO Scale-Up Starting Material for Preclinical Candidate Optimization

With a commercially available purity of 98% (HPLC-grade) from Leyan [1], the target compound meets quality standards suitable as a starting material for Good Laboratory Practice (GLP)-grade synthesis campaigns. The 3-percentage-point purity advantage over the common N-unsubstituted analog (standard 95%) reduces the impurity carry-through risk during multi-kilogram scale-up, lowering the cost of preparative HPLC purification for final compounds destined for in vivo efficacy and toxicology studies.

Quote Request

Request a Quote for 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.